molecular formula C15H19NO4S B13360739 N-(2-hydroxyethyl)-6-propoxy-2-naphthalenesulfonamide

N-(2-hydroxyethyl)-6-propoxy-2-naphthalenesulfonamide

Cat. No.: B13360739
M. Wt: 309.4 g/mol
InChI Key: XKXNDBZKXDWZTL-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-6-propoxy-2-naphthalenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthalene ring substituted with a hydroxyethyl group and a propoxy group, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-6-propoxy-2-naphthalenesulfonamide typically involves the reaction of 6-propoxy-2-naphthalenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-6-propoxy-2-naphthalenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: N-(2-carboxyethyl)-6-propoxy-2-naphthalenesulfonamide

    Reduction: N-(2-hydroxyethyl)-6-propoxy-2-naphthalenamine

    Substitution: N-(2-hydroxyethyl)-6-alkoxy-2-naphthalenesulfonamide (where alkoxy can be methoxy, ethoxy, etc.)

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-6-propoxy-2-naphthalenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The hydroxyethyl and propoxy groups contribute to the compound’s solubility and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)cinnamamide
  • N-(2-hydroxyethyl)ethylenediamine
  • N-(2-hydroxyethyl)-1,8-naphthalimide

Uniqueness

N-(2-hydroxyethyl)-6-propoxy-2-naphthalenesulfonamide is unique due to the combination of its naphthalene ring, hydroxyethyl group, and sulfonamide functionality. This combination imparts specific chemical properties, such as enhanced solubility and reactivity, which are not observed in other similar compounds. Additionally, the presence of the propoxy group provides a distinct steric and electronic environment that can influence the compound’s interactions with biological targets.

Properties

Molecular Formula

C15H19NO4S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2-hydroxyethyl)-6-propoxynaphthalene-2-sulfonamide

InChI

InChI=1S/C15H19NO4S/c1-2-9-20-14-5-3-13-11-15(6-4-12(13)10-14)21(18,19)16-7-8-17/h3-6,10-11,16-17H,2,7-9H2,1H3

InChI Key

XKXNDBZKXDWZTL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCCO

Origin of Product

United States

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